molecular formula C9H11NO2S B555665 S-Phenyl-L-cysteine CAS No. 34317-61-8

S-Phenyl-L-cysteine

Cat. No.: B555665
CAS No.: 34317-61-8
M. Wt: 197.26 g/mol
InChI Key: XYUBQWNJDIAEES-QMMMGPOBSA-N
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Description

S-Phenyl-L-cysteine: is an organic compound with the molecular formula C9H11NO2S 3-(Phenylthio)-L-Alanine or 4-Thia-L-homophenylalanine . This compound is characterized by the presence of a phenyl group attached to the sulfur atom of the cysteine molecule. It is a derivative of the amino acid cysteine and is used in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

S-Phenyl-L-cysteine interacts with a variety of enzymes and proteins, most notably tryptophan synthase . This interaction is crucial for the synthesis of this compound from thiophenol and L-serine . The nature of these interactions involves a four-step reaction sequence, including a Grignard reaction, hydrolysis, and enzymatic synthesis .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its potential role as an antiretroviral/protease inhibitor for HIV . It is believed to influence cell function by suppressing HIV protease, which could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes like tryptophan synthase . This interaction leads to changes in gene expression and potentially enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be long-term . The compound is stable, and its degradation over time is minimal . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of optically active compounds . It interacts with enzymes such as tryptophan synthase

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemoenzymatic Method: One of the highly efficient methods for preparing optically active S-Phenyl-L-cysteine involves the use of tryptophan synthase. The process starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase.

    Copper-Mediated Reaction: Another method involves reacting L-cysteine hydrochloride with a soluble single-valent copper salt and the diazonium salt of phenylamine.

Industrial Production Methods: The industrial production of this compound typically follows the chemoenzymatic method due to its higher efficiency and yield. The use of recombinant tryptophan synthase from Escherichia coli k-12 MG1655 is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Phenyl-L-cysteine can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: this compound can participate in substitution reactions, where the phenyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Compounds with different functional groups replacing the phenyl group or other substituents.

Comparison with Similar Compounds

  • S-Benzyl-L-cysteine
  • S-Methyl-L-cysteine
  • S-tert-Butylmercapto-L-cysteine

Comparison:

  • S-Benzyl-L-cysteine: Similar to S-Phenyl-L-cysteine but with a benzyl group instead of a phenyl group. It is used in similar applications but may have different reactivity and properties.
  • S-Methyl-L-cysteine: Contains a methyl group instead of a phenyl group. It is less bulky and may have different steric and electronic effects.
  • S-tert-Butylmercapto-L-cysteine: Contains a tert-butyl group, which provides steric hindrance and may affect the compound’s reactivity and interactions.

Uniqueness: this compound is unique due to its phenyl group, which provides specific steric and electronic properties that influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

(2R)-2-amino-3-phenylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUBQWNJDIAEES-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187882
Record name beta-Phenylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Sigma-Aldrich MSDS]
Record name S-Phenylcysteine
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CAS No.

34317-61-8
Record name beta-Phenylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034317618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Phenylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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